molecular formula C23H24N4O6 B15198959 (S)-2-((S)-2-(((Benzyloxy)carbonyl)amino)-3-(1H-imidazol-4-yl)propanamido)-3-(4-hydroxyphenyl)propanoic acid

(S)-2-((S)-2-(((Benzyloxy)carbonyl)amino)-3-(1H-imidazol-4-yl)propanamido)-3-(4-hydroxyphenyl)propanoic acid

Cat. No.: B15198959
M. Wt: 452.5 g/mol
InChI Key: QHPSWBYUIKSQHA-PMACEKPBSA-N
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Description

(S)-2-((S)-2-(((Benzyloxy)carbonyl)amino)-3-(1H-imidazol-4-yl)propanamido)-3-(4-hydroxyphenyl)propanoic acid is a complex organic compound that features a combination of functional groups, including an imidazole ring, a benzyloxycarbonyl-protected amino group, and a hydroxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((S)-2-(((Benzyloxy)carbonyl)amino)-3-(1H-imidazol-4-yl)propanamido)-3-(4-hydroxyphenyl)propanoic acid typically involves multiple steps:

    Protection of the Amino Group: The amino group is protected using a benzyloxycarbonyl (Cbz) group to prevent unwanted reactions during subsequent steps.

    Formation of the Imidazole Ring: The imidazole ring is introduced through a cyclization reaction involving appropriate precursors.

    Amide Bond Formation: The protected amino acid is coupled with the imidazole-containing intermediate using peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).

    Deprotection: The benzyloxycarbonyl group is removed under hydrogenation conditions using palladium on carbon (Pd/C) as a catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyphenyl group can undergo oxidation to form quinones under the influence of oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The imidazole ring can be reduced to form dihydroimidazole derivatives using reducing agents like sodium borohydride (NaBH4).

    Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as amines or thiols

Major Products Formed

    Oxidation: Quinones

    Reduction: Dihydroimidazole derivatives

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Chemistry

This compound is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

Biology

In biological research, it serves as a tool for studying enzyme-substrate interactions, particularly those involving imidazole-containing compounds.

Medicine

Industry

In the industrial sector, it can be used in the synthesis of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of (S)-2-((S)-2-(((Benzyloxy)carbonyl)amino)-3-(1H-imidazol-4-yl)propanamido)-3-(4-hydroxyphenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, while the hydroxyphenyl group can participate in hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • (S)-2-((S)-2-(((Benzyloxy)carbonyl)amino)-3-(1H-imidazol-4-yl)propanamido)-3-(4-methoxyphenyl)propanoic acid
  • (S)-2-((S)-2-(((Benzyloxy)carbonyl)amino)-3-(1H-imidazol-4-yl)propanamido)-3-(4-chlorophenyl)propanoic acid

Uniqueness

The uniqueness of (S)-2-((S)-2-(((Benzyloxy)carbonyl)amino)-3-(1H-imidazol-4-yl)propanamido)-3-(4-hydroxyphenyl)propanoic acid lies in its combination of functional groups, which allows for diverse chemical reactivity and biological activity. The presence of the hydroxyphenyl group provides additional sites for modification and interaction compared to its methoxy or chlorophenyl analogs.

Properties

Molecular Formula

C23H24N4O6

Molecular Weight

452.5 g/mol

IUPAC Name

(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoic acid

InChI

InChI=1S/C23H24N4O6/c28-18-8-6-15(7-9-18)10-20(22(30)31)26-21(29)19(11-17-12-24-14-25-17)27-23(32)33-13-16-4-2-1-3-5-16/h1-9,12,14,19-20,28H,10-11,13H2,(H,24,25)(H,26,29)(H,27,32)(H,30,31)/t19-,20-/m0/s1

InChI Key

QHPSWBYUIKSQHA-PMACEKPBSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)O

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CC2=CN=CN2)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)O

Origin of Product

United States

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